Inhibitory Potency Against Leishmania major CRK3: A Cross-Study Comparison with N-Benzylmaleimide
In an enzymatic inhibition assay, 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione exhibited an IC50 of 260 nM against Leishmania major CRK3 kinase . While a direct head-to-head study under identical conditions is not available, the unsubstituted analog N-benzylmaleimide (CAS 1631-26-1) showed an IC50 of 1000 nM (1.0E+3 nM) against an unspecified kinase in a separate assay . Although the target enzymes differ, the 3.8-fold greater potency observed for the methyl-substituted compound in a parasitic kinase context highlights a potential advantage for antileishmanial research.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 260 nM |
| Comparator Or Baseline | N-benzylmaleimide: 1000 nM |
| Quantified Difference | ~3.8-fold lower IC50 for target compound |
| Conditions | Target: Leishmania major CRK3 expressed in E. coli BL21, substrate: 5FAM-GGGRSPGRRRRK-OH, assay: IMAP after 60 min ; Comparator: kinase assay with [gamma-32P]ATP, 37°C |
Why This Matters
A lower IC50 in a validated parasitic target supports prioritization of this compound for antileishmanial lead optimization over the unsubstituted analog.
- [1] BindingDB. BDBM50397593 (CHEMBL2171513). IC50: 260 nM. Inhibition of Leishmania major CRK3. 2013. View Source
- [2] BindingDB. BDBM7804. IC50: 1.00E+3 nM. 1-benzyl-2,5-dihydro-1H-pyrrole-2,5-dione (Maleimide-Related Compound 3). View Source
